molecular formula C9H10N4S B2882204 (6-methyl-1H-indazol-7-yl)thiourea CAS No. 860610-12-4

(6-methyl-1H-indazol-7-yl)thiourea

Cat. No.: B2882204
CAS No.: 860610-12-4
M. Wt: 206.27
InChI Key: LQPCWEQFFNPLCK-UHFFFAOYSA-N
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Description

(6-methyl-1H-indazol-7-yl)thiourea is a chemical compound with the molecular formula C9H10N4S and a molecular weight of 206.27 g/mol It is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-1H-indazol-7-yl)thiourea typically involves the reaction of 6-methylindazole with thiourea under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-1H-indazol-7-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the indazole ring .

Mechanism of Action

The mechanism of action of (6-methyl-1H-indazol-7-yl)thiourea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with metal ions to form stable complexes, which can modulate the activity of metalloproteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-methyl-1H-indazol-7-yl)thiourea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the thiourea group on the indazole ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

IUPAC Name

(6-methyl-1H-indazol-7-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-5-2-3-6-4-11-13-8(6)7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPCWEQFFNPLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=NN2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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